molecular formula C7H10N2O2S B1399389 (5-(Methylsulfonyl)pyridin-2-yl)methanamine CAS No. 848185-40-0

(5-(Methylsulfonyl)pyridin-2-yl)methanamine

Cat. No.: B1399389
CAS No.: 848185-40-0
M. Wt: 186.23 g/mol
InChI Key: XEHNFWVIZMCCBK-UHFFFAOYSA-N
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Description

(5-(Methylsulfonyl)pyridin-2-yl)methanamine is a chemical compound with the molecular formula C7H10N2O2S It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Methylsulfonyl)pyridin-2-yl)methanamine typically involves the reaction of 2-chloromethyl-5-methylsulfonylpyridine with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-(Methylsulfonyl)pyridin-2-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(5-(Methylsulfonyl)pyridin-2-yl)methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-(Methylsulfonyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (5-(Methylsulfonyl)pyridin-2-yl)methanol: Similar structure but with a hydroxyl group instead of an amine.

    (5-(Methylsulfonyl)pyridin-2-yl)acetic acid: Contains a carboxyl group instead of an amine.

Uniqueness

(5-(Methylsulfonyl)pyridin-2-yl)methanamine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its amine group allows it to participate in a wide range of reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(5-methylsulfonylpyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-12(10,11)7-3-2-6(4-8)9-5-7/h2-3,5H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHNFWVIZMCCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80722672
Record name 1-[5-(Methanesulfonyl)pyridin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848185-40-0
Record name 1-[5-(Methanesulfonyl)pyridin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-methanesulfonyl-pyridine-2-carbonitrile (120 mg, 0.66 mmol) in methanol was hydrogenated over 10% Pd/C catalyst using a continuous flow hydrogenation apparatus (conditions: flow rate 1 mL/minute, 10 bars, 25° C.). The reaction was monitored by HPLC-MS and TLC (ethyl acetate) indicating the disappearance of starting material. The mixture was concentrated in vacuo and then twice diluted with ether-hexanes and concentrated to afford the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-(Methylsulfonyl)pyridin-2-yl)methanamine
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